molecular formula C9H16N4O B11741137 3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide

3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11741137
M. Wt: 196.25 g/mol
InChI Key: PIKSMUFETTUZFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of N,N-dimethylpropylamine with hydrazine derivatives, followed by cyclization and subsequent functionalization to introduce the carboxamide group . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl and propyl groups enhances its lipophilicity and potential interactions with biological targets .

Biological Activity

3-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound notable for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C8H14N4O
  • Molecular Weight : Approximately 182.22 g/mol
  • Structural Features : The compound features a pyrazole ring, a carboxamide group at the 4-position, and an amino group at the 3-position, along with N,N-dimethyl and propyl substituents. These structural characteristics contribute to its biological activity and reactivity.

Biological Activities

Research has identified several significant biological activities associated with this compound:

  • Enzyme Inhibition :
    • The compound has shown potent inhibition of acetylcholinesterase (AChE), which is crucial for modulating neurotransmitter levels. This activity is linked to potential antidepressant effects .
    • A study reported that certain derivatives of pyrazole compounds exhibited varying degrees of AChE inhibition, with some derivatives showing over 51% inhibition .
  • Antioxidant Activity :
    • The compound's antioxidant properties have been documented, indicating its ability to mitigate oxidative stress, which is beneficial in various pathological conditions .
  • Anti-Diabetic Effects :
    • In vitro studies suggest that derivatives of this compound may inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism, thus exhibiting potential anti-diabetic activity .
  • Anti-Alzheimer Activity :
    • The ability to inhibit AChE also positions this compound as a candidate for Alzheimer's disease treatment, with studies showing promising results in enzyme inhibition assays .
  • Anti-Arthritic Activity :
    • Some derivatives have demonstrated anti-inflammatory properties that may be useful in treating arthritis-related conditions .

The biological activities of this compound are primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : By inhibiting AChE, the compound increases the availability of acetylcholine in synaptic clefts, potentially enhancing cognitive function and mood regulation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of related pyrazole compounds:

Compound NameMolecular FormulaSimilarity Index
3-Amino-1H-pyrazole-4-carboxamideC4H6N4O0.99
3-Amino-N-methyl-N-propyl-1H-pyrazole-4-carboxamideC8H14N4O0.84
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amineC7H10N4O20.68
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HClC8H14N4O0.99

The unique substitution pattern of this compound imparts distinct biological activities compared to its analogs, making it a valuable candidate for further research in medicinal chemistry.

Case Studies and Research Findings

Recent studies have highlighted the multifaceted nature of pyrazole derivatives:

  • A study synthesized several pyrazole-based products that were evaluated for their antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities. Among these, compounds derived from this compound showed particularly strong biological activities .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-amino-N,N-dimethyl-1-propylpyrazole-4-carboxamide

InChI

InChI=1S/C9H16N4O/c1-4-5-13-6-7(8(10)11-13)9(14)12(2)3/h6H,4-5H2,1-3H3,(H2,10,11)

InChI Key

PIKSMUFETTUZFP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)N(C)C

Origin of Product

United States

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